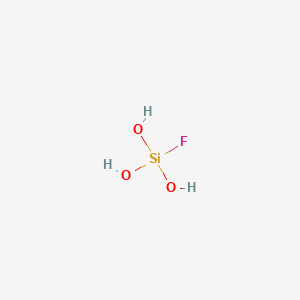
2,6-Naphthalenedicarboxylic acid, dihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Naphthalenedicarboxylic acid, dihydrazide is an organic compound with the molecular formula C₁₂H₁₂N₄O₂. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and contains two hydrazide groups attached to the 2 and 6 positions of the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Naphthalenedicarboxylic acid, dihydrazide can be synthesized through the condensation reaction of 2,6-naphthalenedicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of naphthalene-2,6-dicarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Naphthalenedicarboxylic acid, dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazide groups into amine groups.
Substitution: The hydrazide groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalene-2,6-dicarboxylic acid, while reduction can produce naphthalene-2,6-diamine.
Aplicaciones Científicas De Investigación
2,6-Naphthalenedicarboxylic acid, dihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of naphthalene-2,6-dicarbohydrazide involves its interaction with specific molecular targets. The hydrazide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s effects on molecular pathways are still under investigation, with studies focusing on its potential to inhibit enzymes and modulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2,6-dicarboxylic acid: A precursor to naphthalene-2,6-dicarbohydrazide, used in similar applications.
Naphthalene-2,6-diamine: A reduction product of naphthalene-2,6-dicarbohydrazide, with distinct chemical properties.
Naphthalene-1,5-dicarbohydrazide: A structural isomer with different reactivity and applications.
Uniqueness
2,6-Naphthalenedicarboxylic acid, dihydrazide is unique due to its specific arrangement of hydrazide groups on the naphthalene ring. This configuration imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
4073-74-9 |
|---|---|
Fórmula molecular |
C12H12N4O2 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
naphthalene-2,6-dicarbohydrazide |
InChI |
InChI=1S/C12H12N4O2/c13-15-11(17)9-3-1-7-5-10(12(18)16-14)4-2-8(7)6-9/h1-6H,13-14H2,(H,15,17)(H,16,18) |
Clave InChI |
GNHGCDCAOUNOCA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NN)C=C1C(=O)NN |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(=O)NN)C=C1C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![n,n,2-Trimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1655615.png)








